2-fluoro-2-oxo PCE (hydrochloride)
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Overview
Description
2-fluoro-2-oxo PCE (hydrochloride): is a synthetic compound categorized as an arylcyclohexylamine. It is primarily used as an analytical reference standard in research and forensic applications . This compound is known for its dissociative effects and is structurally related to ketamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-2-oxo PCE (hydrochloride) involves multiple steps. One common method starts with the preparation of 2-fluorobenzonitrile, which is then subjected to a series of reactions to introduce the cyclohexanone and ethylamino groups. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods: Industrial production methods for 2-fluoro-2-oxo PCE (hydrochloride) are not widely documented due to its primary use in research. the synthesis typically involves standard organic synthesis techniques, including nucleophilic substitution and reduction reactions, under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-fluoro-2-oxo PCE (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted arylcyclohexylamines.
Scientific Research Applications
2-fluoro-2-oxo PCE (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its effects on the central nervous system due to its structural similarity to ketamine.
Medicine: Investigated for potential therapeutic uses, including antidepressant effects.
Industry: Utilized in forensic toxicology to identify and quantify new psychoactive substances
Mechanism of Action
The mechanism of action of 2-fluoro-2-oxo PCE (hydrochloride) involves its interaction with the N-methyl-D-aspartate (NMDA) receptors in the brain. By blocking these receptors, the compound induces dissociative effects similar to those of ketamine. This interaction disrupts the normal transmission of excitatory signals, leading to altered perception and cognition .
Comparison with Similar Compounds
Ketamine: A well-known dissociative anesthetic with similar effects but different chemical structure.
2-fluorodeschloroketamine: Another ketamine analogue with a fluorine atom replacing the chlorine atom in ketamine.
Fluorexetamine: A designer drug with dissociative effects, structurally related to 2-fluoro-2-oxo PCE (hydrochloride)
Uniqueness: 2-fluoro-2-oxo PCE (hydrochloride) is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its fluorine atom enhances its lipophilicity and metabolic stability compared to other similar compounds .
Properties
Molecular Formula |
C14H19ClFNO |
---|---|
Molecular Weight |
271.76 g/mol |
IUPAC Name |
2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18FNO.ClH/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15;/h3-4,7-8,16H,2,5-6,9-10H2,1H3;1H |
InChI Key |
CAQVRTRJSIFTRP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CC=C2F.Cl |
Origin of Product |
United States |
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